Spermidine-d6 Trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₇H₁₆D₆Cl₃N₃ |
|---|---|
Molecular Weight |
260.67 |
Synonyms |
N1-(3-Aminopropyl)-1,4-butanediamine-d6 Trihydrochloride; N-(3-Aminopropyl)-1,4-butanediamine-d6 Trihydrochloride; 1,5,10-Triazadecane-d6 Trihydrochloride; 1,8-Diamino-4-azaoctane-d6 Trihydrochloride; 4-Azaoctane-1,8-diamine-d6 Trihydrochloride; N-(3 |
Origin of Product |
United States |
Contextual Significance of Endogenous Spermidine in Cellular Biology
Endogenous spermidine (B129725) is a ubiquitous polyamine essential for a multitude of physiological processes at the cellular level. encyclopedia.pub It is fundamentally involved in cell survival, growth, and proliferation. encyclopedia.pubnih.gov Spermidine's functions are diverse, ranging from maintaining membrane potential and regulating intracellular pH to modulating ion channels. encyclopedia.pub
A primary role of spermidine is its deep integration with nucleic acid and protein function. It binds to RNA, influencing mRNA translation and stability. oup.com Furthermore, spermidine is a precursor for the synthesis of hypusine, a unique amino acid modification on the eukaryotic translation initiation factor 5A (eIF5A). oup.comresearchgate.net This modification is critical for the translation of specific proteins, including those involved in mitochondrial function. researchgate.net
Spermidine is also a potent inducer of autophagy, a cellular recycling process that degrades damaged or unnecessary components, which is crucial for cellular health and longevity. encyclopedia.pubcaymanchem.com Through autophagy induction, spermidine helps to prevent cellular senescence and protects against oxidative damage by acting as a scavenger of free radicals. nih.govoup.com Its involvement extends to epigenetic regulation, where it can inhibit histone acetylation, thereby influencing gene expression. nih.gov Research has demonstrated that endogenous spermidine is vital for maintaining autophagy levels and the function of immune cells, such as T cells. researchgate.netelifesciences.org
Synthetic Methodologies and Isotopic Fidelity of Spermidine D6 Trihydrochloride
Chemical Synthesis Pathways for Deuterated Spermidine (B129725) Analogues
The synthesis of deuterated polyamines such as Spermidine-d6 (B8084160) Trihydrochloride typically involves multi-step chemical reactions utilizing deuterated starting materials and protecting group chemistry to achieve regioselective deuteration. While specific pathways for Spermidine-d6 Trihydrochloride are not extensively detailed in publicly available literature, the synthesis can be inferred from established methods for preparing deuterated and non-deuterated spermidine and its analogues.
A common strategy involves the reaction of a protected form of 1,4-butanediamine with a deuterated propylene (B89431) derivative. For instance, N-tert-butoxycarbonyl-1,4-butanediamine can be reacted with a deuterated 3-halopropylamine or a related electrophile where the propylene unit contains the deuterium (B1214612) atoms. Subsequent deprotection of the resulting intermediate yields the deuterated spermidine. google.comgoogle.com
Another plausible route mirrors the synthesis of related polyamines, which involves the use of deuterated building blocks. For example, a synthesis could start from deuterated putrescine (1,4-butanediamine-d8) and react it with a suitable protected 3-aminopropanal, followed by reduction and deprotection. Alternatively, a method analogous to the synthesis of N1-acetylspermidine could be adapted, where a deuterated mono-protected diaminopropane (B31400) is coupled with a protected 4-aminobutanol derivative. nih.gov Deprotection of the resulting protected deuterated spermidine with an acid like hydrochloric acid would then yield the final trihydrochloride salt. nih.gov
A general synthetic scheme for spermidine trihydrochloride involves reacting a protected 1,4-butanediamine with acrylonitrile (B1666552), followed by hydrogenation and deprotection. google.com To produce Spermidine-d6, a deuterated acrylonitrile or a deuterated reducing agent could potentially be employed in this sequence.
The key steps in a hypothetical synthesis of this compound are outlined below:
| Step | Description |
| 1. Protection | A commercially available starting material, such as 1,4-butanediamine, has one of its amino groups protected to prevent side reactions. |
| 2. Deuterium Incorporation | The protected diamine is reacted with a deuterated three-carbon synthon. This is the critical step for introducing the deuterium labels. |
| 3. Reduction (if necessary) | If the coupling reaction results in an imine or a cyano group, a reduction step is performed to yield the secondary amine of the spermidine backbone. |
| 4. Deprotection | The protecting groups are removed, typically under acidic conditions. |
| 5. Salt Formation | The final product is treated with hydrochloric acid to form the stable trihydrochloride salt. |
Isotopic Enrichment and Positional Deuteration Strategies
Achieving high isotopic fidelity, meaning the precise and near-complete replacement of hydrogen with deuterium at specific positions, is crucial for the utility of Spermidine-d6 as an internal standard. nih.govacs.org The primary strategy to achieve this is through the use of starting materials with high isotopic enrichment.
For Spermidine-d6, where the deuterium atoms are typically located on the three-carbon chain originating from the propylene unit, a deuterated precursor like 1,3-diaminopropane-d6 or 3-bromopropylamine-d6 would be used. The isotopic purity of the final product is directly dependent on the isotopic enrichment of these starting materials. pubcompare.ai
Care must be taken during the synthesis to avoid H/D exchange reactions, which can lead to a loss of isotopic purity. nih.gov This is often achieved by using aprotic solvents and mild reaction conditions. The choice of base and temperature can also be critical in preventing unwanted isotopic scrambling. d-nb.info
Key strategies for high isotopic fidelity include:
Use of Highly Enriched Precursors: Starting with materials that have a deuterium content of >98% is common. pubcompare.ai
Chemoselective Reactions: Employing reactions that specifically target the desired functional groups without affecting the C-D bonds. acs.org
Aprotic Conditions: Avoiding protic solvents or reagents that can facilitate hydrogen-deuterium exchange.
Kinetic Isotope Effect: In some cases, the kinetic isotope effect, where a C-D bond is cleaved more slowly than a C-H bond, can be leveraged to enhance the stability of the deuterated positions during certain reactions. nih.govuef.fi
Characterization Techniques for Confirming Deuteration and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. In the ¹H NMR spectrum of Spermidine-d6, the absence of signals corresponding to the protons on the deuterated carbons confirms the successful incorporation of deuterium. researchgate.net The remaining proton signals can be assigned to the non-deuterated portions of the molecule. ¹³C NMR can also be used to confirm the structure, with the deuterated carbons showing characteristic splitting patterns or altered chemical shifts. hyperquad.co.uknih.gov
Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment and purity. nih.gov High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the presence of six deuterium atoms. nih.gov Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate the deuterated compound from any non-deuterated or partially deuterated impurities and to quantify the isotopic distribution. medkoo.comnih.gov The mass spectrum will show a molecular ion peak corresponding to the mass of the d6 isotopologue, and the relative intensities of peaks for d0 to d5 species can be used to calculate the isotopic purity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is often used to assess the chemical purity of the final product, ensuring the absence of starting materials or side products from the synthesis. lgcstandards.com
Analytical Data for this compound:
| Parameter | Typical Value/Observation | Reference |
| Molecular Formula | C₇H₁₃D₆N₃ · 3HCl | lgcstandards.com |
| Molecular Weight | 260.67 g/mol | lgcstandards.com |
| Isotopic Enrichment | ≥98% deuterated forms | pubcompare.ai |
| Purity (HPLC) | >95% | lgcstandards.com |
| ¹H NMR | Absence of signals in the region corresponding to the deuterated propyl chain. | researchgate.net |
| Mass Spectrometry | Molecular ion peak consistent with the d6 isotopologue. | nih.gov |
Advanced Analytical Applications of this compound in Metabolomics and Mechanistic Studies
This compound, a deuterated form of the naturally occurring polyamine spermidine, serves as a critical tool in advanced analytical research. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comlgcstandards.com Its primary application lies in its use as an internal standard for the precise quantification of endogenous spermidine in various biological samples through mass spectrometry-based techniques. caymanchem.com This stable isotope-labeled compound is essential for researchers aiming to unravel the complex roles of polyamines in cellular processes and disease.
Advanced Analytical Applications of Spermidine D6 Trihydrochloride in Metabolomics and Mechanistic Studies
Quantitative Mass Spectrometry for Polyamine Profiling
The accurate measurement of polyamines like spermidine (B129725) is crucial for understanding their function in health and disease. nih.govimmusmol.com Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for polyamine analysis due to its high sensitivity and specificity. nih.govspringernature.commdpi.com
Application of Spermidine-d6 (B8084160) as an Internal Standard in LC-MS/GC-MS
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the precise quantification of an analyte. Spermidine-d6 trihydrochloride is an ideal internal standard for spermidine analysis because it is chemically identical to the analyte but has a different mass due to the presence of six deuterium (B1214612) atoms. caymanchem.comlgcstandards.com This mass difference allows the mass spectrometer to distinguish between the endogenous spermidine and the added standard.
The use of a stable isotope-labeled internal standard like spermidine-d6 corrects for variations that can occur during sample preparation, extraction, and the analytical run itself. nih.govacs.orgstanford.edu This ensures that the final calculated concentration of spermidine is highly accurate and reproducible. nih.govacs.orgscirp.org For instance, in a typical LC-MS/MS workflow, both spermidine and spermidine-d6 are monitored using selected reaction monitoring (SRM), which provides excellent selectivity and sensitivity. springernature.comstanford.edu
The table below illustrates the typical mass transitions monitored for spermidine and its deuterated internal standard in an LC-MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spermidine | 146.2 | 72.1 |
| Spermidine-d6 | 152.2 | 78.1 |
Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of a labeled substrate through a biological system. advion.comnih.govnih.gov By introducing a stable isotope-labeled compound, such as spermidine-d6, researchers can follow its incorporation into downstream metabolites, providing insights into pathway activity and metabolic fluxes. nih.govresearchgate.netnsf.gov
Tracing Spermidine Biosynthesis and Catabolism Pathways
Spermidine is synthesized from putrescine and decarboxylated S-adenosylmethionine (dcSAM) by the enzyme spermidine synthase. caymanchem.comimmusmol.comrsc.org It can be further converted to spermine (B22157) or catabolized through acetylation and oxidation. immusmol.com By supplying cells or organisms with spermidine-d6, it is possible to trace the flow of the deuterium label through these interconnected pathways.
For example, the appearance of deuterium-labeled spermine would indicate active spermine synthesis from the administered spermidine-d6. Similarly, the detection of deuterated acetylspermidine would signify its catabolism. This approach allows for a dynamic view of polyamine metabolism that cannot be obtained from static concentration measurements alone. nih.govresearchgate.net
Elucidating Polyamine Fluxes in Biological Systems
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. nih.govresearchgate.netnsf.gov SIRM, using tracers like spermidine-d6, is a key tool for these studies. By measuring the rate of incorporation of the isotope label into various metabolites over time, researchers can calculate the flux through different branches of the polyamine pathway. nih.govresearchgate.net
This information is crucial for understanding how polyamine metabolism is altered in different physiological states or in response to therapeutic interventions. For instance, studies have used stable isotope tracers to investigate the impact of diseases like cancer on polyamine flux. nih.govnih.gov
Detection and Monitoring in Complex Biological Matrices
Analyzing polyamines in biological samples such as blood, urine, and tissues presents analytical challenges due to the complexity of the matrix and the low concentrations of the analytes. nih.govmdpi.comresearchgate.netresearchgate.net Effective sample preparation is essential to remove interfering substances and enrich the polyamines of interest.
Common extraction techniques include protein precipitation with acids like trichloroacetic acid (TCA) or perchloric acid (PCA). nih.govresearchgate.net Solid-phase extraction (SPE) can also be used for sample cleanup and concentration. nih.gov The use of this compound as an internal standard is particularly important in these applications, as it compensates for any loss of the analyte during the extraction and cleanup steps, ensuring accurate quantification in these challenging matrices. nih.govnih.govacs.orgresearchgate.net The development of high-throughput methods, such as those employing online SPE coupled to LC-MS/MS, has facilitated the analysis of large numbers of clinical samples. nih.gov
Molecular and Cellular Mechanisms of Spermidine Action Investigated with Deuterated Analogues
Nucleic Acid Interactions and Gene Expression Regulation
Modulation of DNA-Binding Protein Function
Further research specifically employing Spermidine-d6 (B8084160) Trihydrochloride as an investigative tool is required to provide the detailed findings necessary to construct the requested scientific article.
Influence on Polynucleotide Kinase Activity
Polynucleotide kinases (PNKs) are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl terminus of DNA or RNA. This activity is crucial for DNA repair and other nucleic acid processing events. Polyamines, including spermidine (B129725), are known to interact with nucleic acids and can influence the activity of enzymes involved in their metabolism. Spermidine has been shown to activate T4 polynucleotide kinase (PNK). targetmol.com This activation is thought to be mediated by the ability of spermidine to bind to DNA and alter its conformation, thereby facilitating the enzymatic activity of PNK. The use of deuterated spermidine, such as Spermidine-d6 Trihydrochloride, in these assays can help in dissecting the precise interactions between the polyamine, the nucleic acid substrate, and the enzyme, by allowing for techniques like NMR spectroscopy to study the dynamics of these complexes.
Protein Synthesis and Post-Translational Modifications
One of the most critical functions of spermidine is its role as the precursor for the synthesis of hypusine, a unique amino acid found almost exclusively in the eukaryotic translation initiation factor 5A (eIF5A). The post-translational modification of a specific lysine (B10760008) residue in eIF5A to form hypusine is essential for its activity. eIF5A is crucial for the elongation phase of protein synthesis, particularly in resolving ribosomal stalling at polyproline sequences. biorxiv.org
The hypusination of eIF5A is a two-step enzymatic process that utilizes spermidine. The first step involves the transfer of the aminobutyl moiety of spermidine to the lysine residue, and the second step is a hydroxylation reaction. The functional significance of this modification is underscored by its links to various cellular processes, including cell proliferation, apoptosis, and immune responses. For instance, eIF5A hypusination, which is dependent on spermidine availability, has been implicated in B cell rejuvenation in aging, the reduction of gut inflammation, and the regulation of autophagy and longevity. biorxiv.org
In research aimed at understanding the dynamics of spermidine metabolism and its contribution to eIF5A hypusination, deuterated spermidine analogues are invaluable. For example, in a study investigating the effects of spermidine on olfactory memory in Drosophila melanogaster, Spermidine-(butyl-d8) trihydrochloride was used as an internal standard for the accurate quantification of spermidine levels in tissue samples. biorxiv.org This allows for precise measurements of how spermidine levels correlate with the extent of eIF5A hypusination and downstream physiological effects.
Enzymatic Regulation within Polyamine Metabolism
The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. This compound serves as a crucial tool in studies investigating the enzymes that govern these processes.
Polyamine oxidases (PAOs) and spermine (B22157) oxidases (SMOs) are key enzymes in the catabolism of polyamines. They are responsible for the oxidation of spermidine and spermine, which helps in maintaining polyamine homeostasis. The use of deuterated substrates like this compound can be instrumental in studying the kinetic isotope effect of these enzymes. This can provide insights into the reaction mechanism, including the rate-limiting steps of the catalytic cycle. While specific studies detailing the kinetic analysis of PAO and SMO with this compound are not abundant in the literature, this remains a promising area for future research to unravel the finer details of polyamine catabolism.
Spermidine has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), also known as NOS1. targetmol.comamericanchemicalsuppliers.com Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its production is tightly controlled. The inhibitory action of spermidine on nNOS suggests a potential cross-talk between polyamine and nitric oxide signaling pathways. Investigating the mechanism of this inhibition can be facilitated by the use of deuterated spermidine. For instance, kinetic studies comparing the inhibitory effects of spermidine and this compound could reveal whether the C-H bond cleavage is involved in the interaction with the enzyme, although it is more likely that the polycationic nature of spermidine is key to its inhibitory effect.
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, converting ornithine to putrescine. biorxiv.org The activity of ODC is highly regulated by various mechanisms, including feedback inhibition by polyamines. High levels of spermidine and spermine can induce the expression of antizyme, a protein that binds to ODC and targets it for degradation.
Stable isotope-labeled compounds, including this compound, are frequently used in metabolic studies that explore the regulation of ODC activity. For example, in a study on the role of Arginase 2 (Arg2) in the striatum, this compound was used as a standard for the quantification of polyamines. biorxiv.orgresearchgate.net The study found that in Arg2 knockout mice, there were significant alterations in the levels of polyamines, indicating a complex regulation of the polyamine biosynthetic pathway, including the activity of ODC. biorxiv.orgresearchgate.net
A study investigating polyamine levels in type 2 diabetes also utilized spermidine-d6 for accurate quantification of serum polyamines. mdpi.comresearchgate.net The findings from this study are summarized in the table below.
| Analyte | Non-diabetic (n=70) | T2D (n=44) | p-Value |
| Arginine, µg/mL | 23.77 ± 4.54 | 21.99 ± 4.86 | 0.038 |
| Ornithine, µg/mL | 26.08 ± 5.59 | 23.47 ± 6.56 | 0.028 |
| Putrescine, ng/mL | 6.73 ± 2.34 | 7.54 ± 1.98 | 0.010 |
| Spermidine, ng/mL | 21.82 ± 9.23 | 21.09 ± 9.54 | 0.617 |
| Spermine, ng/mL | 5.65 ± 2.61 | 6.79 ± 3.44 | 0.067 |
| Data is presented as mean ± standard deviation. researchgate.net |
This data indicates a dysregulation of polyamine metabolism in type 2 diabetes, with significantly lower levels of the ODC substrate ornithine, yet higher levels of its product putrescine, suggesting potential alterations in ODC activity or other regulatory mechanisms. mdpi.com
Cellular Membrane Stability and Integrity
Spermidine, a ubiquitous biogenic polyamine, plays a crucial role in maintaining cellular membrane stability and integrity. medchemexpress.comwikipedia.org As a polycationic molecule, it interacts with negatively charged molecules such as phospholipids, which are major components of cellular membranes. aginganddisease.org This interaction helps to stabilize the membrane structure, control intracellular pH and volume, and maintain the membrane potential. wikipedia.org The use of deuterated analogues like this compound is instrumental in elucidating the precise mechanisms of these interactions. By employing stable isotope labeling, researchers can trace the fate of exogenously supplied spermidine and differentiate it from the endogenous cellular pool, providing clear insights into its uptake, localization, and direct effects on membrane dynamics. medchemexpress.comcaymanchem.com
A critical aspect of cellular integrity is the stability of mitochondrial membranes. Spermidine has been shown to be essential for maintaining mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and function. aginganddisease.orgresearchgate.net Studies have demonstrated that spermidine supplementation can restore MMP in aged cells and neurons. researchgate.netnih.gov The interaction between spermidine and the mitochondrial membrane can also induce the release of cytochrome C, a critical step in apoptosis, highlighting its role in regulating cell fate pathways. aginganddisease.org In Pseudomonas aeruginosa, surface-localized spermidine was found to protect the outer membrane from damage caused by antibiotics. asm.org Research using deuterated spermidine allows for precise quantification of its contribution to these processes, distinguishing its direct physical effects on the membrane from its role in signaling pathways that influence membrane characteristics.
The table below summarizes findings from studies on the effect of spermidine on parameters related to cellular and mitochondrial membrane integrity.
| Parameter | Model System | Treatment | Observed Effect | Reference |
| Mitochondrial Membrane Potential (MMP) | Human iPSC-derived neurons | Spermidine (0.1–2 µM) for 48h | Increased MMP in both young and aged neurons. | researchgate.netnih.gov |
| Mitochondrial Respiration | SH-SY5Y cells (P301L tau) | Spermidine | Improved mitochondrial respiration. | mdpi.com |
| ATP Production | Human iPSC-derived neurons | Spermidine (0.1–2 µM) for 48h | Increased ATP levels in young and aged neurons. | researchgate.netnih.gov |
| Necrotic Cell Death | Aging yeast | Spermidine | Markedly diminished loss of membrane integrity. | tavernarakislab.gr |
| Outer Membrane Permeability | Pseudomonas aeruginosa | Exogenous Spermidine (10 µM) | Reduced outer membrane permeability. | asm.org |
This table is interactive. Click on the headers to sort the data.
Oxidative Stress Response and Antioxidant Defense Systems
Spermidine is a significant modulator of the cellular response to oxidative stress and plays a vital role in bolstering antioxidant defense systems. qualialife.comnih.gov Research has consistently shown that spermidine can decrease the cellular content of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) radical (O₂·⁻). medchemexpress.comamericanchemicalsuppliers.com This protective effect is achieved through multiple mechanisms, including the direct scavenging of free radicals and the enhancement of enzymatic antioxidant systems. nih.govfrontiersin.org Studies on mouse fibroblasts have indicated that both spermidine and spermine can protect cells from ROS, and this protective role is distinct from that of glutathione. nih.gov
The use of this compound is particularly valuable for investigating these antioxidant activities. As a stable isotope-labeled internal standard, it enables precise quantification of endogenous and exogenous spermidine levels via mass spectrometry, allowing researchers to track its metabolism and turnover during oxidative stress. caymanchem.com This helps to clarify whether spermidine's protective effects are primarily due to its direct action as a sacrificial antioxidant or through its ability to upregulate the expression and activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and components of the ascorbate-glutathione cycle. nih.govaging-us.commdpi.com For instance, in vitro studies have demonstrated that spermidine can directly inhibit the copper-induced oxidation of low-density lipoprotein (LDL), a key event in atherogenesis, by scavenging hydroxyl radicals. researchgate.netnih.gov Quantum chemical calculations support that the reaction between spermidine and hydroxyl radicals is exergonic. nih.gov Furthermore, spermidine has been found to protect membrane lipids from oxidative damage, a process known as lipid peroxidation. asm.org
The following table details research findings on the impact of spermidine on various markers of oxidative stress and antioxidant defenses.
| Parameter | Model System | Treatment/Condition | Key Finding | Reference |
| Lipid Peroxidation (LPO) | In vitro LDL oxidation | Spermidine (500 µg/mL) | LPO content reduced from 180.6 to 26.9 nmol/mg LDL. | researchgate.netnih.gov |
| Mitochondrial ROS | Human iPSC-derived neurons | Spermidine (0.1–2 µM) | Attenuated mitochondrial ROS levels in both young and aged neurons. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Lettuce seedlings under heat stress | Exogenous Spermidine (1 mM) | Significantly decreased H₂O₂ content. | americanchemicalsuppliers.com |
| Antioxidant Enzymes (AsA-GSH cycle) | Mung bean seedlings under cold stress | Exogenous Spermidine | Increased activities of APX, MDHAR, DHAR, and GR. | mdpi.com |
| DNA Damage (γH2AX) | Human RPE cells stimulated with H₂O₂ | Spermidine | Suppressed the H₂O₂-induced increase in the DNA damage marker γH2AX. | mdpi.com |
| SIRT1/PGC-1α Pathway | Aged rat cardiac tissue | Spermidine administration | Prevented the age-dependent downregulation of key antioxidant and mitochondrial biogenesis regulators. | aging-us.com |
This table is interactive. Click on the headers to sort the data.
Preclinical Research Models Utilizing Spermidine D6 Trihydrochloride
Studies in Microbial and Lower Eukaryotic Organisms
The study of spermidine (B129725) in lower organisms has provided fundamental insights into its role in conserved biological processes.
Research has demonstrated that exogenous administration of spermidine can extend the lifespan of yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), and fruit flies. caymanchem.com This pro-longevity effect is closely linked to spermidine's ability to induce autophagy, a cellular process of degradation and recycling of damaged organelles and proteins. caymanchem.com In aging yeast, spermidine treatment has been shown to trigger the epigenetic deacetylation of histone H3 by inhibiting histone acetyltransferases (HATs), which in turn upregulates the expression of various autophagy-related genes. caymanchem.com The crucial role of autophagy in mediating the effects of spermidine is highlighted by the fact that the lifespan-extending benefits are nullified when essential autophagy genes are inactivated. acs.org
In the fruit fly, Drosophila melanogaster, spermidine has been shown to not only promote longevity but also to enhance resistance to oxidative stress. Studies have demonstrated that spermidine supplementation improves both survival and locomotor activity in flies exposed to paraquat, a neurotoxic agent that generates superoxide (B77818) radicals. americanchemicalsuppliers.com These protective effects are dependent on the autophagy machinery, as they are absent in flies with a deleted essential autophagy regulator, ATG7. americanchemicalsuppliers.com Interestingly, spermidine also protects against oxidative stress induced by hydrogen peroxide, though this effect appears to be independent of autophagy. americanchemicalsuppliers.com In studies of age-related memory decline in Drosophila, deuterated spermidine has been used as an internal standard to accurately measure spermidine levels in fly tissues, allowing researchers to correlate cognitive function with polyamine concentrations. biorxiv.org
Recent research has uncovered a novel spermidine biosynthetic pathway in bacteria that operates independently of the canonical pathway involving putrescine. researchgate.net This alternative route, identified in the cyanobacterium Synechocystis sp. PCC 6803, proceeds through a previously unknown metabolite, carboxyaminopropylagmatine (CAPA). researchgate.net The pathway begins with the condensation of agmatine and L-aspartate-β-semialdehyde to form CAPA, which is then decarboxylated to aminopropylagmatine, and finally converted to spermidine. researchgate.net The discovery of this widespread pathway in various bacterial phyla opens new avenues for understanding and potentially manipulating bacterial polyamine metabolism. researchgate.net
Mammalian Cell Culture Systems
Mammalian cell cultures are invaluable for dissecting the molecular mechanisms through which spermidine influences cellular behavior.
Polyamines, including spermidine, are indispensable for the proliferation of eukaryotic cells. nih.gov Depletion of cellular spermidine and spermine (B22157) leads to a rapid cessation of protein synthesis and cell growth. nih.gov One of the critical functions of spermidine is its role as a precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its activity in translation. nih.gov Beyond its role in proliferation, spermidine has also been implicated in modulating immune cell differentiation. For instance, spermidine can promote the differentiation of regulatory T cells (Treg cells), which play a crucial role in maintaining immune tolerance, and this effect is dependent on the autophagy pathway. glpbio.com
The role of spermidine in cancer is complex and appears to be context-dependent. On one hand, due to their essential role in cell proliferation, polyamine levels are often elevated in cancer cells, and targeting polyamine metabolism has been explored as a therapeutic strategy. bath.ac.uk On the other hand, spermidine has demonstrated cancer-preventive properties, largely attributed to its ability to induce autophagy. biorxiv.org This process can help in the removal of damaged cells that could otherwise become cancerous. Furthermore, spermidine may enhance anticancer immunosurveillance by promoting the immune system's ability to recognize and eliminate malignant cells. biorxiv.org In studies involving cancer cell lines, such as the DU145 prostate carcinoma cell line, deuterated derivatives of polyamine analogues have been used to study their metabolism and degradation, providing insights into their mechanisms of action. researchgate.net
Interactive Data Table: Summary of Preclinical Research Findings
| Model Organism/System | Research Area | Key Findings | Role of Spermidine-d6 (B8084160) Trihydrochloride |
| Saccharomyces cerevisiae (Yeast) | Longevity and Autophagy | Extends lifespan through induction of autophagy via histone deacetylation. | Primarily used as an internal standard for spermidine quantification in metabolic studies. |
| Caenorhabditis elegans (Nematode) | Longevity and Autophagy | Promotes longevity by inducing autophagy. | Used as an internal standard to accurately measure spermidine levels. |
| Drosophila melanogaster (Fruit Fly) | Longevity and Stress Resistance | Increases lifespan and resistance to oxidative stress, dependent on autophagy. | Employed as an internal standard for quantifying spermidine in tissues for correlation with physiological outcomes like memory. |
| Bacterial Systems | Biosynthetic Pathways | Identification of a novel, putrescine-independent spermidine synthesis pathway via carboxyaminopropylagmatine. | Utilized in metabolic labeling studies to trace the incorporation of stable isotopes and elucidate pathway intermediates. |
| Mammalian Cell Cultures | Cellular Proliferation | Essential for cell growth and protein synthesis, partly through hypusination of eIF5A. | Serves as an internal standard for precise quantification of cellular spermidine levels during proliferation and differentiation assays. |
| Mammalian Cell Cultures | T-cell Differentiation | Promotes the differentiation of regulatory T cells in an autophagy-dependent manner. | Enables accurate measurement of spermidine concentrations in cell culture media and lysates. |
| Cancer Cell Lines | Cancer Mechanisms | Exhibits a dual role: necessary for proliferation but also has anticancer effects through autophagy induction and enhanced immunosurveillance. | Used as an internal standard in studies of polyamine metabolism in cancer cells and the effects of polyamine-targeted therapies. |
Investigations into Viral Replication and Cellular Defense Mechanisms
Spermidine has been identified as a key regulator of cellular processes that are fundamental to both viral propagation and the host's defense. Research in this area often employs Spermidine-d6 Trihydrochloride for accurate quantification of spermidine's metabolic flux during viral infection and the subsequent cellular response.
One of the primary cellular defense mechanisms modulated by spermidine is autophagy, a process of cellular self-digestion that eliminates damaged organelles and pathogens. Polyamines are essential for multiple stages of the infectious life cycle of several viruses, including viral entry, replication, and packaging. caymanchem.com For instance, in studies related to SARS-CoV-2, the virus that causes COVID-19, spermidine was found to reduce the production of infectious virus particles by approximately 85% in cell cultures. creative-proteomics.com This antiviral effect is largely attributed to the induction of autophagy, which can help the host cell clear viral components. creative-proteomics.comresearchgate.net
Beyond autophagy, spermidine contributes to cellular defense through its anti-inflammatory and antioxidant properties. It can inhibit the accumulation of reactive oxygen species (ROS) and suppress the expression of pro-inflammatory cytokines. nih.govnih.gov In preclinical models using yak Leydig cells, spermidine was shown to mitigate the immune response, oxidative stress, and apoptosis induced by a viral mimic (Poly(I:C)), demonstrating its potential to protect cells from virus-induced damage. nih.govsemanticscholar.org The precise mechanisms often involve complex signaling pathways, including the modulation of eukaryotic initiation factor 5A (eIF5A), which is crucial for the synthesis of certain proteins involved in both cellular and viral processes. caymanchem.commedchemexpress.com
Interactive Data Table: Effect of Spermidine on Viral Replication and Cellular Defense
| Model System | Virus/Stimulus | Key Finding | Mechanism Implicated |
| Human Lung Cells | SARS-CoV-2 | ~85% reduction in viral particle production creative-proteomics.com | Induction of Autophagy |
| Yak Leydig Cells | Poly(I:C) (dsRNA virus mimic) | Alleviation of immune response, oxidative stress, and apoptosis nih.govsemanticscholar.org | Regulation of inflammatory and stress pathways |
| Various Cell Lines | Chikungunya Virus (CHIKV) | Depletion of spermidine suppresses virus replication | IFN-I signaling-mediated induction of SAT1 |
| Human Cytomegalovirus (HCMV) | HCMV | Polyamine depletion reduces infectious virus replication by 4-6 log units medchemexpress.com | Essential role of polyamines in viral replication |
Analysis of Epithelial Stem Cell Functions (e.g., Hair Follicle Biology)
The role of spermidine in regulating the function of epithelial stem cells has been extensively studied, particularly within the context of hair follicle biology. The hair follicle is a highly regenerative mini-organ, and its cyclical growth depends on the activity of epithelial stem cells located in a region called the bulge.
Studies using organ-cultured human scalp hair follicles have demonstrated that spermidine is a potent stimulator of hair growth. researchgate.netnih.govwikipedia.org Administration of spermidine was found to promote the elongation of the hair shaft and prolong the anagen (growth) phase of the hair cycle. researchgate.netnih.govwikipedia.org This effect is directly linked to its influence on epithelial stem cells.
Mechanistically, spermidine was shown to upregulate the expression of key epithelial stem cell-associated keratins, K15 and K19. researchgate.netnih.govwikipedia.org Furthermore, in isolated human epithelial stem cells, spermidine treatment was observed to enhance their colony-forming efficiency and proliferation. nih.gov These findings suggest that spermidine helps maintain the stem cell niche and promotes the proliferative activity required for hair regeneration. By modulating the expression of genes involved in cell adherence and migration, spermidine supports the dynamic cellular processes that govern hair follicle cycling. nih.govwikipedia.org
Interactive Data Table: Spermidine's Effect on Human Hair Follicle Stem Cells
| Parameter Measured | Effect of Spermidine Treatment | Associated Marker/Process |
| Hair Shaft Elongation | Increased researchgate.netnih.gov | Promotion of Anagen Phase |
| Epithelial Stem Cell Markers | Upregulated Expression researchgate.netnih.govwikipedia.org | Keratin 15 (K15) and Keratin 19 (K19) |
| Stem Cell Proliferation | Increased nih.gov | Enhanced Colony Forming Efficiency |
| Cell Cycle | Promoted entry into S/G2-M phases nih.gov | Stimulation of Keratinocyte Proliferation |
Neural Cell Model Systems and Receptor Interactions
In the central nervous system, spermidine and other polyamines act as neuromodulators, influencing the activity of various ion channels and receptors. A primary target of spermidine in neural cells is the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor critical for synaptic plasticity, learning, and memory.
Spermidine can negatively modulate NMDA receptor activity, which can be either neuroprotective or neurotoxic depending on the cellular context and concentration. nih.govresearchgate.net By interacting with a specific site on the NMDA receptor complex, spermidine can attenuate excessive calcium influx, which is a key trigger for excitotoxic neuronal death in various neurological disorders. sigmaaldrich.com However, at high concentrations, polyamines like spermine (a derivative of spermidine) can induce neuronal cell death, also through mechanisms involving NMDA receptor activation. researchgate.net
Recent studies using human-induced pluripotent stem cell (iPSC)-derived neurons have revealed another dimension of spermidine's action. In both young and aged neurons, spermidine treatment was found to enhance mitochondrial bioenergetics. mdpi.com Specifically, it increased the production of adenosine triphosphate (ATP) and the mitochondrial membrane potential while reducing mitochondrial ROS levels. mdpi.com This improvement in mitochondrial function suggests a mechanism by which spermidine could protect against age-related neuronal decline and neurodegenerative diseases. nih.gov
Ex Vivo Tissue and Organ Culture Models
Organotypic Culture for Morphogenesis and Cell Cycling Studies
Organotypic cultures, which preserve the three-dimensional structure and cellular interactions of a tissue, are invaluable for studying complex biological processes like morphogenesis and cell cycling. The aforementioned research on human hair follicles is a prime example of an organotypic culture model where spermidine's role in tissue regeneration was elucidated. researchgate.netnih.gov In this system, microdissected hair follicles are maintained in a serum-free medium, allowing for the direct assessment of spermidine's effects on growth and stem cell behavior in a physiologically relevant environment. researchgate.net
Similar models have been used in other fields. For instance, organotypic cultures of testicular tissue from prepubertal boys have been developed to study the potential for in vitro germ cell differentiation, a process where cellular proliferation and morphogenesis are key. nih.gov While not directly focused on spermidine, these models provide a platform to investigate the role of polyamines in complex developmental processes. In plant biology, spermidine and its precursor, spermine, have been shown to be crucial for morphogenesis, specifically in inducing somatic embryogenesis in banana cultures. nih.gov
Isolated Tissue Preparations for Metabolic Investigations
Isolated tissue preparations are frequently used to investigate metabolic pathways under controlled conditions. In this context, this compound is an essential tool for metabolic flux analysis. creative-proteomics.commedchemexpress.com By introducing the deuterated tracer into the culture medium of isolated tissues, researchers can track the uptake, conversion, and downstream metabolic fate of spermidine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). stanford.eduresearchgate.netresearchgate.net
For example, ex vivo studies on adipose tissue have been used to investigate how spermidine influences inflammation and thermogenesis. nih.govresearchgate.net In experiments using immune cells isolated from human donors, spermidine treatment was shown to modulate T-cell function and cytokine release, highlighting its immunomodulatory effects. researchgate.netaging-us.com The use of stable isotope-labeled spermidine in such preparations allows for the precise quantification of how metabolic states (e.g., obesity, aging) affect polyamine metabolism within a specific tissue, linking these changes to functional outcomes. researchgate.netstanford.edu
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are crucial for understanding the systemic effects of spermidine and elucidating the mechanisms underlying its physiological benefits. These studies often use this compound for pharmacokinetic analyses and to trace the distribution and metabolism of supplemented spermidine throughout the organism.
Several studies have demonstrated the protective effects of dietary spermidine supplementation in rodent models of age-related diseases. In a mouse model of obesity, spermidine treatment promoted the activation of adipose tissue thermogenesis, enhanced glucose and lipid metabolism, and reduced inflammation. nih.gov The mechanism was linked to the activation of autophagy and the upregulation of fibroblast growth factor 21 (FGF21) signaling. nih.gov
In a rat model of myocardial infarction, spermidine administration improved cardiac function, reduced infarct size, and suppressed oxidative damage and inflammation. nih.gov These cardioprotective effects were abolished by an autophagy inhibitor, confirming that spermidine exerts its benefits primarily by enhancing autophagic flux through the AMPK/mTOR signaling pathway. nih.gov Furthermore, in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), spermidine was found to alleviate disease severity and reduce demyelination, pointing to its neuroprotective and anti-inflammatory roles in a whole-animal context.
Polyamine Dynamics in Autoimmune Disease Models (e.g., EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). While studies have shown that administration of spermidine can alleviate the severity of EAE, the precise mechanisms and the dynamics of its action within the CNS remain areas of active investigation. arvojournals.orgnih.govnih.gov The use of this compound in EAE models would be instrumental in elucidating these aspects.
By administering this compound to EAE-induced animals, researchers could accurately trace its passage across the blood-brain barrier, its uptake by various cell types within the CNS (such as neurons, microglia, and astrocytes), and its metabolic conversion to other polyamines like spermine. This would provide critical data on whether the therapeutic effects of spermidine are due to its direct action or the action of its metabolites within the CNS.
Detailed Research Findings:
While direct studies employing this compound in EAE models are not yet prevalent in published literature, the established effects of unlabeled spermidine provide a strong rationale for its use in tracer studies. Research has demonstrated that spermidine treatment can reduce the infiltration of pathogenic immune cells, such as CD4+ T cells and macrophages, into the CNS of EAE mice. nih.gov Furthermore, spermidine has been shown to mitigate demyelination and improve axonal survival in the spinal cord. nih.gov
A key question that this compound could help answer is how spermidine modulates the inflammatory environment of the CNS. It is known to suppress the production of pro-inflammatory cytokines like IL-1β and IL-12 by macrophages. nih.gov Tracer studies would allow for a quantitative analysis of spermidine's presence in immune cells within the CNS and peripheral lymphoid organs, linking its concentration to specific anti-inflammatory effects.
| Potential Application of this compound in EAE Research | Research Question Addressed | Potential Findings |
| Pharmacokinetic Profiling in CNS | Does exogenously administered spermidine cross the blood-brain barrier in EAE? | Quantification of labeled spermidine and its metabolites in brain and spinal cord tissue. |
| Cell-Specific Uptake | Which CNS and immune cells take up spermidine during neuroinflammation? | Identification of cell types with the highest accumulation of labeled spermidine. |
| Metabolic Fate Analysis | Is spermidine converted to other polyamines within the CNS in EAE? | Measurement of labeled spermine and putrescine derived from Spermidine-d6. |
| Correlation with Therapeutic Effects | How does the concentration of spermidine in the CNS relate to the reduction in EAE severity? | Correlation of labeled spermidine levels with clinical scores and histological improvements. |
Cardiovascular System Research in Animal Models (e.g., Hypertension)
The protective effects of spermidine on the cardiovascular system have been documented in various animal models, including those for hypertension. clinicaltrials.govnih.govresearchgate.net Spermidine has been shown to delay the onset of hypertension, reduce cardiac hypertrophy, and preserve diastolic function in aging mice. researchgate.net The use of this compound in these models is crucial for understanding its bioavailability, tissue-specific distribution, and mechanism of action in a cardiovascular context.
In studies with hypertensive rats, spermidine supplementation has been linked to a reduction in arterial blood pressure. nih.govresearchgate.net By using this compound, researchers could investigate how orally administered spermidine is absorbed, metabolized, and distributed to cardiovascular tissues such as the heart and blood vessels. This would help to determine whether the observed benefits are due to systemic effects or direct actions on cardiomyocytes and vascular smooth muscle cells.
Detailed Research Findings:
Although specific studies with this compound in hypertension models are not widely reported, the known cardiovascular benefits of unlabeled spermidine highlight the potential for such research. For instance, spermidine has been found to enhance cardiac autophagy and mitophagy, processes that are essential for removing damaged cellular components and maintaining cardiac health. researchgate.net Tracer studies could reveal the extent to which exogenous spermidine contributes to the intracellular polyamine pool in cardiomyocytes and influences these autophagic processes.
Furthermore, spermidine has been suggested to improve endothelial function. nih.gov The use of labeled spermidine would allow for the investigation of its uptake and effects on the endothelium, potentially linking its presence to the enhanced production of vasodilators like nitric oxide.
| Potential Application of this compound in Hypertension Research | Research Question Addressed | Potential Findings |
| Bioavailability and Distribution | What is the bioavailability of oral spermidine and its distribution to cardiovascular tissues? | Quantification of labeled spermidine in plasma, heart, and aorta. |
| Intracellular Polyamine Pool Contribution | To what extent does exogenous spermidine contribute to the polyamine pool in cardiomyocytes? | Measurement of the ratio of labeled to unlabeled spermidine in heart tissue. |
| Metabolic Conversion in Cardiovascular Tissues | Is spermidine metabolized within the heart and vasculature? | Detection of labeled metabolites of spermidine in cardiovascular tissues. |
| Correlation with Blood Pressure Reduction | How do the tissue concentrations of spermidine relate to its anti-hypertensive effects? | Correlation of labeled spermidine levels with changes in blood pressure and cardiac function. |
Metabolic Homeostasis and Stress Tolerance in Plant Models
Polyamines, including spermidine, are known to play a critical role in plant growth, development, and response to various environmental stresses. nih.govresearchgate.netfrontiersin.org The application of this compound in plant models can provide invaluable insights into the uptake, transport, and metabolic fate of polyamines during stress conditions, thereby helping to elucidate their role in maintaining metabolic homeostasis and enhancing stress tolerance.
When plants are subjected to abiotic stresses such as drought, salinity, or extreme temperatures, they often accumulate polyamines. nih.gov Exogenous application of spermidine has been shown to mitigate the negative effects of these stresses. wallonie.be By using this compound, researchers can distinguish between the endogenous, newly synthesized spermidine and the exogenously applied spermidine, allowing for a precise analysis of its role in stress mitigation.
Detailed Research Findings:
While specific studies utilizing this compound in plant stress models are emerging, the established functions of unlabeled spermidine underscore the importance of such research. For example, spermidine is involved in regulating ion channels and maintaining osmotic balance, which is crucial for plants under salt and drought stress. nih.gov Tracer studies would enable the tracking of labeled spermidine to different subcellular compartments, such as the vacuole and chloroplasts, to understand its role in ion sequestration and osmotic adjustment.
Spermidine also acts as a free radical scavenger and can enhance the activity of antioxidant enzymes, thereby protecting plants from oxidative damage induced by stress. frontiersin.org The use of labeled spermidine would help to determine its direct contribution to the antioxidant defense system versus its role as a signaling molecule that upregulates the expression of antioxidant genes.
| Potential Application of this compound in Plant Stress Research | Research Question Addressed | Potential Findings |
| Uptake and Translocation | How is exogenous spermidine taken up by the roots and transported to different plant organs? | Mapping the distribution of labeled spermidine throughout the plant under stress. |
| Subcellular Localization | Where does spermidine accumulate within the cell to exert its protective effects? | Identification of subcellular compartments with high concentrations of labeled spermidine. |
| Metabolic Flux Analysis | What is the rate of spermidine biosynthesis and catabolism during stress? | Quantification of the flux of labeled spermidine through the polyamine metabolic pathway. |
| Contribution to Stress Tolerance | How does the accumulation of exogenous spermidine correlate with improved stress tolerance? | Correlation of labeled spermidine levels with physiological and biochemical markers of stress tolerance. |
Future Directions and Emerging Research Avenues for Spermidine D6 Trihydrochloride
Development of Advanced Deuterated Polyamine Probes for Specific Targets
The foundational use of Spermidine-d6 (B8084160) Trihydrochloride as an internal standard is paving the way for the development of more complex deuterated polyamine probes. Future research is aimed at creating probes that can not only quantify polyamine levels but also investigate their specific interactions within the cellular environment. By incorporating additional functional groups or isotopic labels onto the deuterated spermidine (B129725) backbone, researchers can design probes for affinity purification-mass spectrometry or for tracking the metabolic fate of spermidine through specific enzymatic pathways. These advanced probes could be instrumental in identifying and characterizing spermidine-binding proteins, enzymes involved in its metabolism, and its role in post-translational modifications, such as hypusination.
Integration with Multi-Omics Approaches (Proteomics, Transcriptomics)
The integration of stable isotope labeling with multi-omics platforms represents a significant leap forward in understanding the systemic effects of polyamines. Spermidine-d6 Trihydrochloride can be utilized in metabolic labeling studies to trace the incorporation of spermidine into various cellular components. In proteomics, this can help quantify changes in protein expression and post-translational modifications that are dependent on polyamine levels. When combined with transcriptomics, researchers can correlate changes in gene expression with the metabolic flux of spermidine, providing a comprehensive view of the regulatory networks governed by this essential polyamine. This integrated approach will be crucial for elucidating the complex interplay between polyamine metabolism and broader cellular functions in both health and disease.
High-Resolution Imaging Techniques for Intracellular Spermidine-d6 Localization
A significant challenge in polyamine research is understanding their precise subcellular distribution. High-resolution imaging techniques, such as imaging mass spectrometry or nanoscale secondary ion mass spectrometry (NanoSIMS), can leverage the unique isotopic signature of this compound to visualize its localization within cells and tissues. This would allow researchers to map the distribution of spermidine in different organelles and cellular compartments, providing critical insights into its localized functions. For instance, visualizing the accumulation of spermidine in the nucleus, mitochondria, or endoplasmic reticulum could help to clarify its role in DNA stabilization, energy metabolism, and protein synthesis, respectively.
Unraveling Novel Polyamine-Interacting Proteins and Pathways
This compound is a valuable tool for discovering new proteins and signaling pathways that are modulated by polyamines. By using deuterated spermidine as bait in pull-down assays coupled with mass spectrometry, researchers can identify novel binding partners. This "interactome" approach can uncover previously unknown functions of spermidine and its involvement in various cellular processes. Furthermore, tracing the metabolic fate of Spermidine-d6 can help to delineate the pathways of polyamine catabolism and interconversion, potentially identifying new enzymes or regulatory mechanisms. These discoveries could provide new targets for therapeutic intervention in diseases where polyamine metabolism is dysregulated.
Comparative Biology of Polyamine Metabolism Across Diverse Species
The fundamental role of polyamines in cellular life is conserved across a wide range of organisms, from bacteria to plants and animals. This compound can be employed in comparative metabolomic studies to investigate the similarities and differences in polyamine metabolism across diverse species. oup.com Such research can provide evolutionary insights into the functions of polyamines and how their regulation has adapted to different biological contexts. For example, comparing the polyamine metabolic pathways in pathogenic versus non-pathogenic bacteria could reveal novel targets for antimicrobial drugs. Similarly, studying polyamine metabolism in stress-resistant plants could offer strategies for improving crop resilience. frontiersin.org
Q & A
Q. How can researchers verify the purity and stability of Spermidine-d6 Trihydrochloride in experimental workflows?
Purity validation requires analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic integrity (≥95% purity as per specifications) . Stability testing under varying storage conditions (e.g., 2–8°C vs. -20°C) should include periodic NMR analysis to detect deuterium loss or structural degradation. Researchers must also calibrate instruments using reference standards to avoid batch-to-batch variability .
Q. What methods are recommended for determining the optimal working concentration of this compound in cell-based assays?
Start with dose-response experiments using the non-deuterated analog (Spermidine trihydrochloride) as a baseline, as deuterium substitution may alter cellular uptake kinetics . Use fluorescence-based assays (e.g., LC3-II puncta quantification in autophagy studies) to establish EC₅₀ values. Adjust concentrations based on isotopic effects, ensuring deuterated compounds are tested in parallel with non-deuterated controls .
Q. How should researchers account for deuterium isotope effects when interpreting metabolic flux data in isotope-tracing studies?
Deuterium labeling can perturb reaction rates due to kinetic isotope effects (KIEs). To mitigate this:
- Validate tracer incorporation via LC-MS/MS with isotopomer distribution analysis.
- Compare results to non-deuterated Spermidine controls to isolate isotope-specific effects.
- Use computational modeling (e.g., isotopic flux balance analysis) to adjust for KIEs in metabolic networks .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in autophagy be reconciled across studies?
Discrepancies often arise from differences in:
- Cell type specificity : Autophagy induction thresholds vary between primary vs. immortalized cells.
- Experimental design : Ensure uniform treatment durations and nutrient-deprivation protocols.
- Analytical methods : Standardize autophagy markers (e.g., p62 degradation, ATG5/7 knockout controls).
Publish raw data and protocols to enable meta-analyses and cross-study validation .
Q. What strategies optimize the synthesis and characterization of this compound for reproducible research?
- Synthetic routes : Use deuterated precursors (e.g., D₆-putrescine) in reductive amination to ensure uniform labeling.
- Quality control : Validate deuterium incorporation via ²H-NMR and isotopic purity via high-resolution MS.
- Batch documentation : Record reaction conditions (pH, temperature) to minimize synthesis variability .
Q. How should researchers design experiments to evaluate this compound’s pharmacokinetics (PK) in preclinical models?
- Tracer administration : Use intravenous and oral dosing in parallel to assess bioavailability.
- Sample collection : Time-course plasma/tissue sampling followed by UHPLC-Orbitrap MS for quantification.
- Data normalization : Correct for endogenous Spermidine levels using stable isotope dilution assays .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in aging studies?
- Non-linear regression : Fit data to sigmoidal or log-linear models to determine EC₅₀/IC₅₀.
- Multivariate analysis : Account for covariates like cell viability, oxidative stress markers, and autophagy flux.
- Power calculations : Predefine sample sizes to detect subtle isotope effects (α=0.05, β=0.2) .
Methodological Best Practices
Q. How can researchers ensure reproducibility when using this compound across laboratories?
- Standardized protocols : Adopt consensus guidelines for storage, reconstitution, and handling (e.g., anaerobic conditions to prevent oxidation).
- Inter-lab validation : Share aliquots from a common batch for cross-lab benchmarking.
- Data transparency : Publish raw chromatograms, NMR spectra, and isotopic distribution matrices .
Q. What controls are essential for experiments involving this compound in epigenetic studies?
Q. How should researchers address potential off-target effects of deuterated compounds in long-term studies?
- Proteomic profiling : Use tandem mass tagging (TMT) to monitor global protein expression changes.
- Metabolomic screens : Compare deuterated vs. non-deuterated metabolite profiles via untargeted MS.
- Toxicity assays : Assess mitochondrial membrane potential and ROS generation over extended exposure periods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
